molecular formula C15H19NO5 B4063651 ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate

ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate

Cat. No. B4063651
M. Wt: 293.31 g/mol
InChI Key: IVKPTRQLFOTCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate, also known as EBDV, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. EBDV is a derivative of valine, an essential amino acid, and is characterized by its unique chemical structure, which includes a benzodioxole ring.

Scientific Research Applications

Antimitotic Agents and Cancer Research

  • Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate and its derivatives have been investigated for their antimitotic properties, particularly in the context of cancer research. One study focused on the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates, noting their ability to inhibit cell proliferation and induce mitotic arrest in lymphoid leukemia cells at micromolar concentrations (Carroll Temple, 1990).

Neuropharmacology and Cognitive Enhancement

  • In neuropharmacology, certain derivatives of ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate have been found to enhance glutamatergic transmission in the brain, which in turn facilitates the induction of long-term potentiation in rat hippocampus. This effect suggests potential applications in cognitive enhancement and memory retention (U. Staubli et al., 1994).

Anticonvulsant Activity

  • Research has also explored the use of ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate analogues as anticonvulsant agents. Studies have shown that certain derivatives exhibit significant anticonvulsant activities, comparable to clinically used antiepileptic drugs (P. Reddy et al., 1996).

Alcohol Abuse Detection

  • In forensic science, derivatives of this compound have been used in the detection of alcohol abuse. For example, ethyl glucuronide, a metabolite of ethanol, has been studied as a post-mortem marker of alcohol abuse in human hair samples (Peter Bendroth et al., 2008).

Drug Delivery Systems

  • The compound's derivatives have been examined in the context of drug delivery systems. Studies have investigated the percutaneous absorption and bioconversion of certain ester prodrugs, revealing their potential in topical or transdermal drug delivery (D. Hammell et al., 2005).

Carcinogenic Risk Assessment

  • Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate and its related compounds have been used in carcinogenic risk assessment studies. For instance, the metabolites resulting from the in vivo conversion of ethylene to ethylene oxide have been analyzed to assess human risk from exogenous exposures (V. Walker et al., 2000).

Analytical Chemistry

  • In analytical chemistry, this compound's derivatives are used in the development of chromatographic methods for the determination of various drugs and chemicals in different matrices (O. T. Fahmy et al., 2004).

Synthesis of Esters

properties

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-4-19-15(18)13(9(2)3)16-14(17)10-5-6-11-12(7-10)21-8-20-11/h5-7,9,13H,4,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKPTRQLFOTCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate
Reactant of Route 2
Reactant of Route 2
ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate
Reactant of Route 3
Reactant of Route 3
ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate
Reactant of Route 4
Reactant of Route 4
ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate
Reactant of Route 5
Reactant of Route 5
ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate
Reactant of Route 6
Reactant of Route 6
ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.